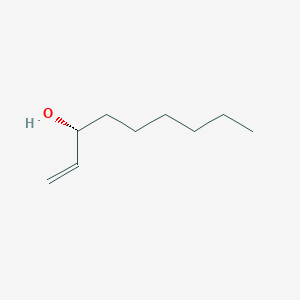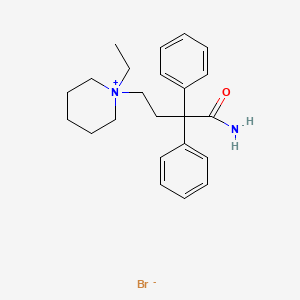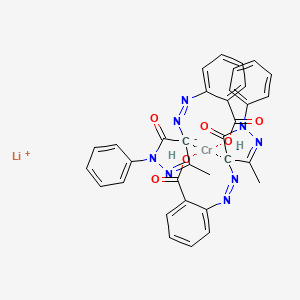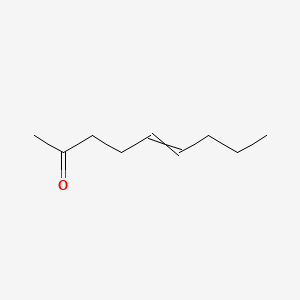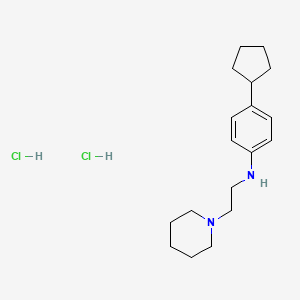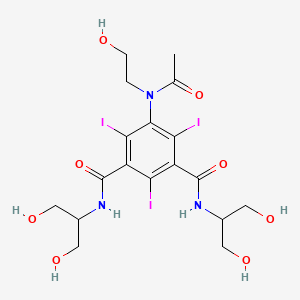
Isophthalamide, N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is a complex organic compound characterized by the presence of multiple hydroxyl, amide, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- typically involves multi-step organic reactions. The process begins with the preparation of the isophthalic acid derivative, followed by the introduction of hydroxyl and amide groups through controlled reactions. The iodination step is crucial and requires specific conditions to ensure the selective addition of iodine atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of reactors for controlled temperature and pressure conditions. The process must ensure high purity and yield, often requiring purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for use in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its iodine content.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s radiopacity, making it useful in imaging applications. The hydroxyl and amide groups facilitate binding to biological molecules, allowing for targeted interactions.
Comparison with Similar Compounds
Similar Compounds
Isophthalamide derivatives: Compounds with similar core structures but different functional groups.
Triiodinated compounds: Other compounds containing three iodine atoms, used in imaging and diagnostic applications.
Uniqueness
Isophthalamide, N,N’-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
88116-58-9 |
|---|---|
Molecular Formula |
C18H24I3N3O8 |
Molecular Weight |
791.1 g/mol |
IUPAC Name |
5-[acetyl(2-hydroxyethyl)amino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(30)24(2-3-25)16-14(20)11(17(31)22-9(4-26)5-27)13(19)12(15(16)21)18(32)23-10(6-28)7-29/h9-10,25-29H,2-7H2,1H3,(H,22,31)(H,23,32) |
InChI Key |
DEHWKTMXSOUIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


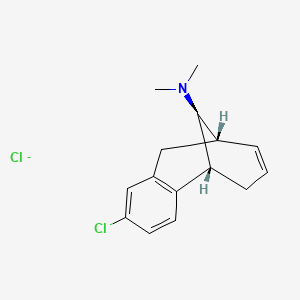

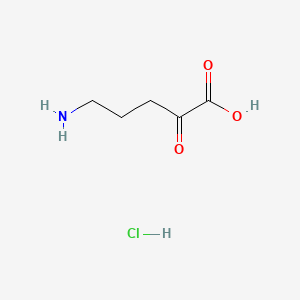
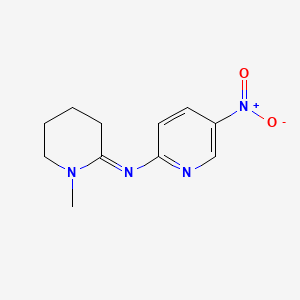

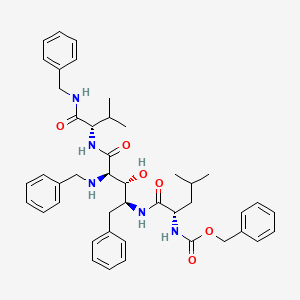
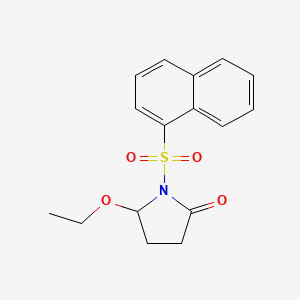
![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)
